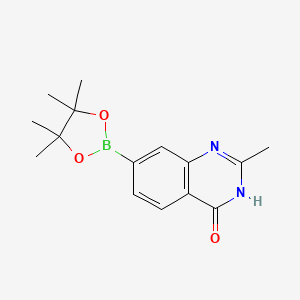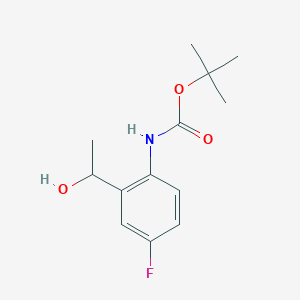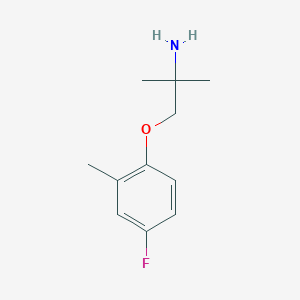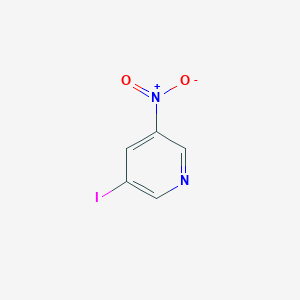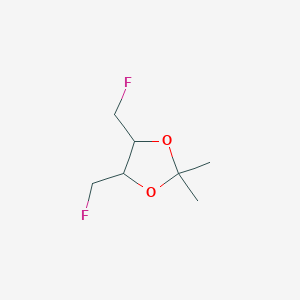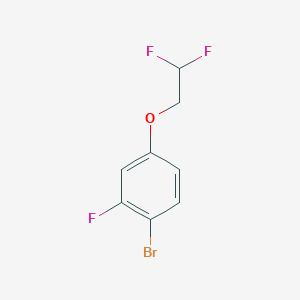
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene is an organic compound with the molecular formula C8H6BrF3O. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and difluoroethoxy groups. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene can be synthesized through several methods. One common method involves the reaction of 1-bromo-4-fluorobenzene with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of fluorinated benzene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-(2,2-difluoroethoxy)-2-fluoroaniline or 4-(2,2-difluoroethoxy)-2-fluorothiophenol.
Oxidation: Formation of 4-(2,2-difluoroethoxy)-2-fluorophenol.
Reduction: Formation of 4-(2,2-difluoroethoxy)-2-fluorobenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The difluoroethoxy group provides additional stability and influences the compound’s overall reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-(2,2-difluoroethoxy)benzene
- 1-Bromo-4-(2,2-difluoroethoxy)-2,3-dimethylbenzene
- 1-Bromo-4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzene
Uniqueness
1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The difluoroethoxy group provides additional stability and influences the compound’s overall reactivity and selectivity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H6BrF3O |
|---|---|
Molekulargewicht |
255.03 g/mol |
IUPAC-Name |
1-bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C8H6BrF3O/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3,8H,4H2 |
InChI-Schlüssel |
AXSISZWZQSDNRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCC(F)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


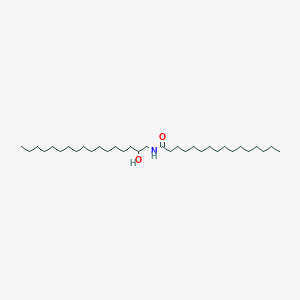



![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)

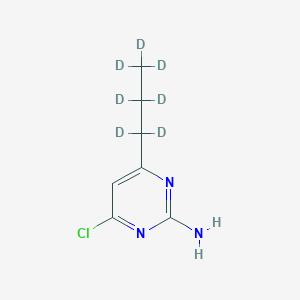
![[3,4,5-triacetyloxy-6-[4-[(E)-methoxyiminomethyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12087355.png)
